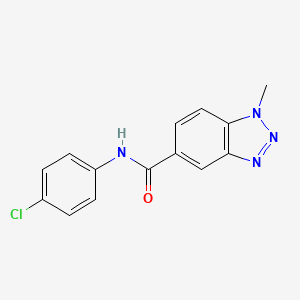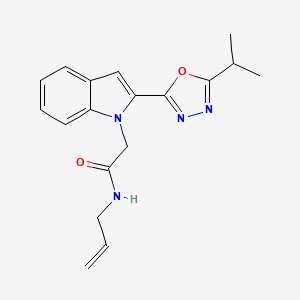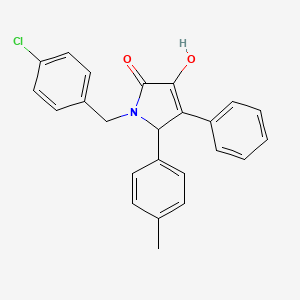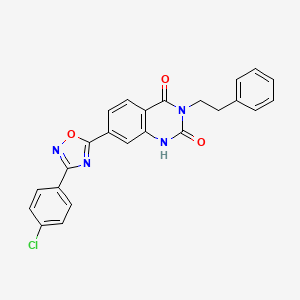![molecular formula C14H13N5O4 B11275927 4-[6-(Methoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B11275927.png)
4-[6-(Methoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a tetrazole ring fused with a pyrimidine ring, which is further substituted with a methoxycarbonyl group and a benzoic acid moiety.
Vorbereitungsmethoden
The synthesis of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid can be achieved through a one-pot, multicomponent reaction. This method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . The reaction conditions are typically mild and efficient, leading to good to excellent yields of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and yield improvement.
Analyse Chemischer Reaktionen
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Medicine: It has potential therapeutic applications due to its anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific biological context and require further research for detailed elucidation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid include other tetrazolo[1,5-a]pyrimidine derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile is another compound in this class that has shown potent anticancer activities . The uniqueness of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid lies in its specific substitution pattern, which contributes to its distinct biological properties.
Eigenschaften
Molekularformel |
C14H13N5O4 |
|---|---|
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
4-(6-methoxycarbonyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)benzoic acid |
InChI |
InChI=1S/C14H13N5O4/c1-7-10(13(22)23-2)11(19-14(15-7)16-17-18-19)8-3-5-9(6-4-8)12(20)21/h3-6,11H,1-2H3,(H,20,21)(H,15,16,18) |
InChI-Schlüssel |
MAKSGEODMJKKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B11275855.png)
![3-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11275861.png)
![15-[(2,6-dichlorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11275868.png)

![N-(3-chloro-4-fluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11275883.png)
![2-(allylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11275895.png)


![N,9-bis(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11275908.png)

![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11275932.png)

![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11275941.png)

